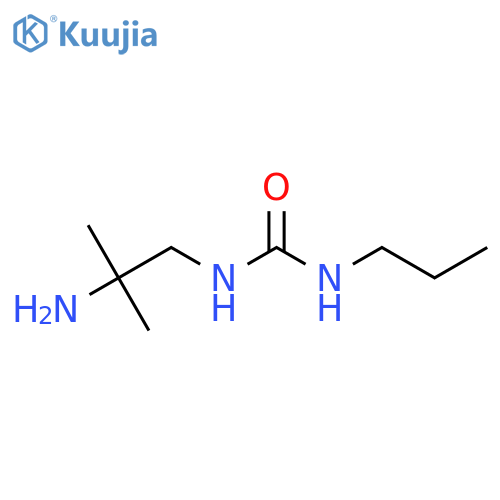Cas no 1549519-32-5 (3-(2-amino-2-methylpropyl)-1-propylurea)

1549519-32-5 structure
商品名:3-(2-amino-2-methylpropyl)-1-propylurea
3-(2-amino-2-methylpropyl)-1-propylurea 化学的及び物理的性質
名前と識別子
-
- 3-(2-amino-2-methylpropyl)-1-propylurea
- 1549519-32-5
- EN300-1121838
-
- インチ: 1S/C8H19N3O/c1-4-5-10-7(12)11-6-8(2,3)9/h4-6,9H2,1-3H3,(H2,10,11,12)
- InChIKey: JUALAVGULIINLI-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCC)NCC(C)(C)N
計算された属性
- せいみつぶんしりょう: 173.152812238g/mol
- どういたいしつりょう: 173.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 67.2Ų
3-(2-amino-2-methylpropyl)-1-propylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1121838-10.0g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 10g |
$3131.0 | 2023-05-24 | ||
| Enamine | EN300-1121838-0.5g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-1121838-0.05g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1121838-5.0g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 5g |
$2110.0 | 2023-05-24 | ||
| Enamine | EN300-1121838-2.5g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
| Enamine | EN300-1121838-0.1g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1121838-0.25g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-1121838-1.0g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-1121838-1g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 1g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1121838-5g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 5g |
$2028.0 | 2023-10-27 |
3-(2-amino-2-methylpropyl)-1-propylurea 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
1549519-32-5 (3-(2-amino-2-methylpropyl)-1-propylurea) 関連製品
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
